2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide
Overview
Description
2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amino-1,2,4-triazoles as Raw Materials
Amino-1,2,4-triazoles serve as raw materials in fine organic synthesis, used in producing agricultural products, pharmaceuticals, dyes, and more. Their applications span from the production of anti-corrosion additives to the creation of heat-resistant polymers and fluorescent products, highlighting the versatility of nitrogen-containing heterocycles in industrial and biomedical fields (Nazarov et al., 2021).
Furan Derivatives from Plant Biomass
The conversion of plant biomass into furan derivatives underscores the significance of organic synthesis in developing sustainable materials and fuels. Such derivatives, including the research compound , may play a role in creating new polymers, functional materials, and alternative energy sources, demonstrating the intersection of organic chemistry and environmental sustainability (Chernyshev et al., 2017).
Pharmacological Effects of Chlorogenic Acid
Chlorogenic acid, a phenolic compound, exhibits a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This indicates the potential pharmacological applications of complex organic molecules in treating various diseases and conditions, reflecting on how derivatives of complex heterocycles could be explored for similar biological activities (Naveed et al., 2018).
Arylmethylidenefuranones Chemistry
The study of reactions with C- and N-nucleophiles provides insights into the synthetic versatility of organic compounds, including the potential for creating a wide range of pharmaceuticals and agrochemicals. Such research underscores the importance of understanding chemical reactivity for the development of novel therapeutic agents and materials (Kamneva et al., 2018).
Acetamide and Formamide Derivatives
The biological effects of acetamide, formamide, and their derivatives highlight the relevance of these compounds in toxicology and pharmacology. Studies on their toxicological profiles can inform safer drug design and industrial practices, reflecting the broader implications of chemical research on public health and safety (Kennedy, 2001).
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]-1,3-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-10-4-9-15(24-10)17(22)20-13-5-7-14(8-6-13)21-18(23)16-11(2)19-12(3)25-16/h4-9H,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQRJPLMWCEHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(N=C(O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.